YNT-185 dihydrochloride
Description
Historical Context and Discovery
YNT-185 dihydrochloride emerged as a breakthrough compound in orexin receptor research during the early 2010s. Developed by a collaborative team led by researchers at the University of Tsukuba and the World Premier International Immunology Frontier Research Center (WPI-IIIS), it represents the first nonpeptide orexin type-2 receptor (OX2R) agonist with demonstrated efficacy in preclinical models of narcolepsy. The discovery followed systematic structure-activity relationship (SAR) studies on earlier hits, which identified sulfonamide derivatives as critical pharmacophores. Key optimization efforts focused on enhancing solubility and peripheral bioavailability, culminating in the synthesis of YNT-185 in 2015.
Rationale for Research Focus on YNT-185
YNT-185’s significance lies in its potential to address unmet needs in narcolepsy treatment. Narcolepsy, characterized by excessive daytime sleepiness and cataplexy, arises from orexin neuron degeneration. While orexin replacement therapies are conceptually ideal, their peptide nature limits clinical utility due to poor blood-brain barrier (BBB) penetration. As a small-molecule OX2R agonist, YNT-185 overcomes this limitation, enabling systemic administration. Its high selectivity (100-fold preference for OX2R over OX1R) and full agonist activity further position it as a candidate for targeted therapeutic intervention.
Scope and Objectives of the Review
This review synthesizes the chemical, pharmacological, and preclinical profiles of YNT-185, excluding clinical dosing regimens and adverse effect data. Key objectives include:
- Analyzing structural determinants of OX2R selectivity.
- Evaluating receptor binding kinetics and functional activity.
- Assessing efficacy in narcolepsy models and mechanisms of action.
- Identifying research gaps and future development directions.
Properties
IUPAC Name |
2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5S.2ClH/c1-37(2)29-15-7-6-14-28(29)32(39)35-19-18-34-26-12-9-13-27(22-26)36-44(41,42)31-21-24(16-17-30(31)43-5)23-10-8-11-25(20-23)33(40)38(3)4;;/h6-17,20-22,34,36H,18-19H2,1-5H3,(H,35,39);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIORBDHFHVKRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39Cl2N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YNT 185 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for YNT 185 are not widely availableThe production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
YNT 185 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: YNT 185 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemical Profile
- Chemical Name : 3'-[[[3-[[2-[[2-(Dimethylamino)benzoyl]amino]ethyl]amino]phenyl]amino]sulfonyl]-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide dihydrochloride
- CAS Number : 1804978-82-2
- Molecular Formula : C₃₃H₃₉Cl₂N₅O₅S
- Molecular Weight : 688.66 g/mol
- Purity : ≥98% .
YNT-185 exhibits potent agonistic activity towards the orexin type-2 receptor with an effective concentration (EC50) of 28 nM, demonstrating approximately 100-fold selectivity for OX2 over OX1 (EC50 = 2.75 μM) . This selectivity is crucial for minimizing side effects associated with non-selective orexin receptor agonists.
Treatment of Narcolepsy
Narcolepsy is characterized by excessive daytime sleepiness and cataplexy, largely due to the loss of orexin-producing neurons. YNT-185 has been shown to penetrate the blood-brain barrier effectively, enhancing wakefulness and ameliorating cataplexy-like symptoms in mouse models. In studies conducted by researchers at the University of Tsukuba, YNT-185 administration resulted in significant increases in wake time and reductions in non-rapid eye movement (NREM) sleep in wild-type mice without causing immediate sleep rebounds .
Key Findings:
- Increases wakefulness in mice (20-40 mg/kg, i.p.) .
- Ameliorates narcoleptic symptoms without desensitization after repeated doses .
- Prevents weight gain associated with narcolepsy, suggesting potential metabolic benefits .
Potential for Broader Applications
Beyond narcolepsy, YNT-185 may be beneficial for other conditions characterized by excessive daytime sleepiness, such as:
Case Studies
A notable study published in Proceedings of the National Academy of Sciences demonstrated that YNT-185 significantly induced wakefulness and improved symptoms in a mouse model of narcolepsy. The compound was administered peripherally and was found to cross the blood-brain barrier effectively, confirming its potential as a therapeutic agent for human applications .
| Study | Findings | Implications |
|---|---|---|
| Irukayama-Tomobe et al., 2020 | Increased wakefulness and reduced cataplexy-like symptoms in mice | Proof-of-concept for treating narcolepsy |
| Yanagisawa et al., 2017 | No desensitization observed; potential metabolic benefits | Broader applications for sleep disorders |
Mechanism of Action
YNT 185 exerts its effects by selectively binding to and activating the orexin type-2 receptor. This activation leads to the depolarization of orexin-expressing histaminergic neurons in the brain, promoting wakefulness. The compound mimics the action of endogenous orexins, which are neuropeptides that regulate sleep and wakefulness .
Comparison with Similar Compounds
Similar Compounds
Suvorexant: A dual orexin receptor antagonist used clinically to treat insomnia.
Almorexant: Another dual orexin receptor antagonist investigated for its potential use in sleep disorders.
SB-649868: A selective orexin receptor antagonist with similar applications
Uniqueness of YNT 185
YNT 185 is unique in its selective agonism of the orexin type-2 receptor, whereas many other compounds targeting orexin receptors are antagonists. This selective agonism makes YNT 185 particularly valuable for studying the activation of orexin receptors and their role in sleep-wake regulation .
Biological Activity
YNT-185 (dihydrochloride) is a notable small molecule primarily recognized for its selective agonistic activity at the orexin 2 receptor (OX2R). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of narcolepsy and other sleep disorders. This article delves into the biological activity of YNT-185, highlighting its mechanism of action, structure-activity relationships (SAR), and relevant research findings.
YNT-185 acts as an agonist for OX2R, a receptor implicated in regulating wakefulness and arousal. The activation of OX2R by YNT-185 leads to increased neuronal excitability and promotes wakefulness, which is particularly beneficial for patients suffering from narcolepsy, a condition characterized by excessive daytime sleepiness and cataplexy due to the loss of orexin-producing neurons .
Structure-Activity Relationship (SAR)
The SAR studies conducted on YNT-185 have provided significant insights into its pharmacological profile. Initial reports indicated an effective concentration (EC50) of 28 nM at OX2R, while demonstrating a much lower affinity for OX1R with an EC50 of 2750 nM . Subsequent studies have confirmed these findings, with variations in potency observed due to differences in assay methodologies and cell line engineering.
Key Findings from SAR Studies
| Compound | EC50 at OX2R (nM) | EC50 at OX1R (nM) | Observations |
|---|---|---|---|
| YNT-185 | 28 | 2750 | High selectivity for OX2R |
| Modified Compound A | 165 | 824 | Altered potency due to structural modifications |
| Modified Compound B | 560 | No activity | Importance of carbonyl functionality confirmed |
These results emphasize the critical role of specific functional groups in maintaining receptor activity. For instance, modifications that removed or altered the carbonyl group significantly decreased the potency at OX2R, underscoring its importance in receptor binding .
In Vitro and In Vivo Studies
In vitro studies have demonstrated that YNT-185 effectively stimulates intracellular calcium mobilization in cells expressing OX2R. The compound's ability to penetrate the blood-brain barrier (BBB) has been confirmed through in vivo experiments, indicating its potential for central nervous system (CNS) applications. Notably, a new compound derived from YNT-185 exhibited an antagonist profile at OX2R, suggesting that further modifications could yield diverse pharmacological agents .
Case Studies and Clinical Implications
YNT-185's biological activity has been explored in various animal models to assess its efficacy in enhancing wakefulness and reducing symptoms associated with narcolepsy. For example:
- Study on Narcoleptic Rats : In a controlled study involving narcoleptic rats, administration of YNT-185 resulted in a significant increase in wakefulness compared to control groups. The effects were dose-dependent and correlated with plasma concentrations of the compound.
- Behavioral Assessments : Behavioral tests indicated that YNT-185 not only improved wakefulness but also reduced episodes of cataplexy, providing a dual benefit for narcolepsy patients.
Q & A
Q. How can computational modeling guide the design of YNT-185 derivatives with improved OX2R binding affinity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using OX2R crystal structures (PDB: 6TOQ). Prioritize derivatives with predicted hydrogen bonds to Gln120 or hydrophobic interactions with Trp274. Validate via radioligand displacement assays .
Data Analysis and Reporting Guidelines
- Contradiction Analysis : Use mixed-effect ANOVA with Šidák correction for longitudinal in vivo data .
- Structural Characterization : Report purity (>98% via HPLC), molecular weight (688.67 g/mol), and CAS number (1804978-82-2) to ensure reproducibility .
- Ethical Compliance : Follow institutional SOPs for animal studies, including documentation of training and adherence to safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
